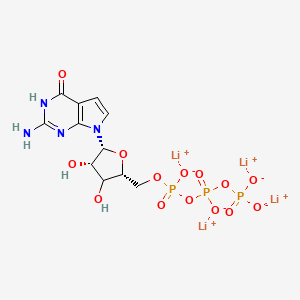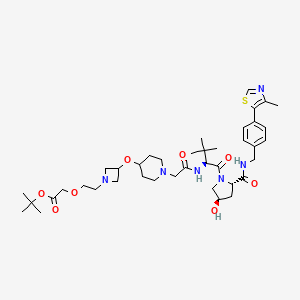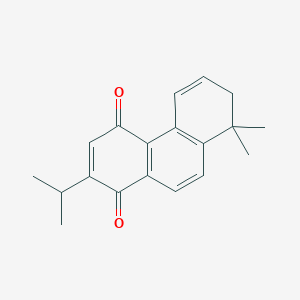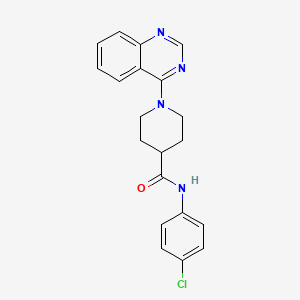
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. Quinazoline derivatives are known for their diverse biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties . The presence of the quinazoline ring, piperidine ring, and chlorophenyl group in this compound contributes to its unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of Quinazoline Core: The quinazoline core can be synthesized by the cyclization of anthranilic acid derivatives with formamide or formic acid under acidic conditions.
Introduction of Piperidine Ring: The piperidine ring can be introduced through a nucleophilic substitution reaction involving a suitable piperidine derivative and the quinazoline core.
Attachment of Chlorophenyl Group: The chlorophenyl group can be attached via a coupling reaction, such as the Suzuki-Miyaura coupling, using a chlorophenylboronic acid and a halogenated quinazoline derivative.
Formation of Carboxamide Group: The final step involves the formation of the carboxamide group through the reaction of the amine group on the piperidine ring with a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to achieve these goals .
化学反应分析
Types of Reactions
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Halogenated quinazoline derivatives and chlorophenylboronic acid in the presence of palladium catalysts for Suzuki-Miyaura coupling.
Major Products
Oxidation: Quinazoline N-oxides.
Reduction: Reduced quinazoline or carboxamide derivatives.
Substitution: Substituted quinazoline or chlorophenyl derivatives.
科学研究应用
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide has several scientific research applications, including:
作用机制
The mechanism of action of N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as tyrosine kinases, by binding to their active sites. This inhibition can lead to the disruption of signaling pathways involved in cell proliferation, survival, and migration, making it a potential anticancer agent . Additionally, the compound may interact with bacterial and fungal enzymes, leading to the inhibition of their growth and proliferation .
相似化合物的比较
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide can be compared with other similar compounds, such as:
This compound: Similar in structure but with different substituents on the quinazoline or piperidine rings.
5-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide: Contains a thiadiazole ring instead of a quinazoline ring, leading to different biological activities.
N-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylcarboxamide: Contains an oxadiazole ring, which imparts different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of the quinazoline, piperidine, and chlorophenyl groups, which contribute to its distinct chemical reactivity and biological activity .
属性
分子式 |
C20H19ClN4O |
|---|---|
分子量 |
366.8 g/mol |
IUPAC 名称 |
N-(4-chlorophenyl)-1-quinazolin-4-ylpiperidine-4-carboxamide |
InChI |
InChI=1S/C20H19ClN4O/c21-15-5-7-16(8-6-15)24-20(26)14-9-11-25(12-10-14)19-17-3-1-2-4-18(17)22-13-23-19/h1-8,13-14H,9-12H2,(H,24,26) |
InChI 键 |
KEPUHKQVRHINKS-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)C3=NC=NC4=CC=CC=C43 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


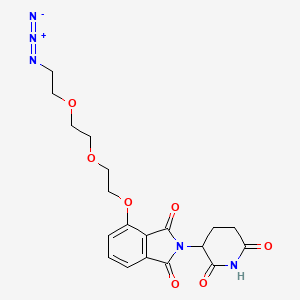
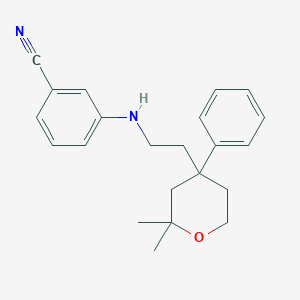
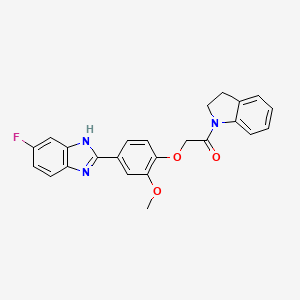
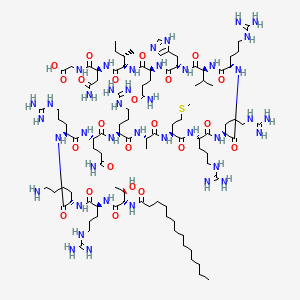

![1,3,4,6-Tetra-O-acetyl-2-[[2-(acetylthio)acetyl]amino]-2-deoxy-D-galactopyranose](/img/structure/B12368533.png)
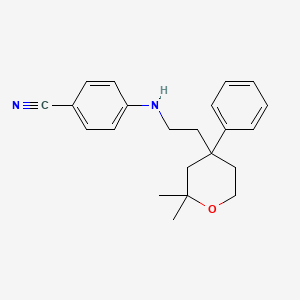
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B12368547.png)
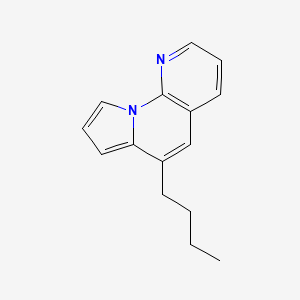
![2-[2-[4-[[4-[3-(Tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethoxy]-5-[[4-(2-carboxyethylcarbamoyl)phenyl]diazenyl]benzoic acid](/img/structure/B12368558.png)
![disodium;7-anilino-3-[[4-[(2,4-dimethyl-6-sulfonatophenyl)diazenyl]-2-methoxy-5-methylphenyl]diazenyl]-4-hydroxynaphthalene-2-sulfonate](/img/structure/B12368573.png)
